molecular formula C11H11N3O2 B8369005 1-(3,4-dimethylphenyl)-3-nitro-1H-pyrazole

1-(3,4-dimethylphenyl)-3-nitro-1H-pyrazole

Cat. No. B8369005
M. Wt: 217.22 g/mol
InChI Key: NUMPXOYMQDHHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethylphenyl)-3-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-3-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3,4-dimethylphenyl)-3-nitro-1H-pyrazole

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-3-nitropyrazole

InChI

InChI=1S/C11H11N3O2/c1-8-3-4-10(7-9(8)2)13-6-5-11(12-13)14(15)16/h3-7H,1-2H3

InChI Key

NUMPXOYMQDHHIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC(=N2)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250-mL round bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 3-nitro-1H-pyrazole (6 g, 53.10 mmol, 1.00 equiv) in DMSO (80 mL), 4-bromo-1,2-dimethylbenzene (11.8 g, 64.13 mmol, 1.21 equiv), CuI (1.6 g, 8.42 mmol, 0.16 equiv), L-proline (1 g, 8.70 mmol, 0.16 equiv), and potassium carbonate (14.6 g, 105.80 mmol, 1.99 equiv). The resulting solution was stirred overnight at 85° C. in an oil bath. The reaction progress was monitored by LCMS. The resulting solution was diluted with 300 mL of water. The resulting solution was extracted with 4×100 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 3×100 mL of water and 1×100 mL of brine. The mixture was dried over anhydrous sodium sulfate. The solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:10) to give 1 g (9%) of 1-(3,4-dimethylphenyl)-3-nitro-1H-pyrazole as a yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
14.6 g
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Name
Quantity
1.6 g
Type
catalyst
Reaction Step Seven

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